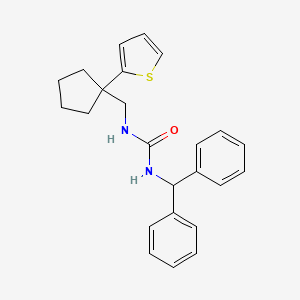
1-Benzhydryl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzhydryl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea is a complex organic compound that features a benzhydryl group, a thiophene ring, and a cyclopentyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea typically involves multi-step organic reactions. One common method includes the reaction of benzhydryl chloride with a thiophene derivative under basic conditions to form an intermediate, which is then reacted with cyclopentylamine and urea to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-Benzhydryl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzhydryl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
1-Benzhydryl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-Benzhydryl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-Benzhydryl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- 1-Benzhydryl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
Uniqueness
1-Benzhydryl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
1209190-18-0 |
|---|---|
分子式 |
C24H26N2OS |
分子量 |
390.5 g/mol |
IUPAC名 |
1-benzhydryl-3-[(1-thiophen-2-ylcyclopentyl)methyl]urea |
InChI |
InChI=1S/C24H26N2OS/c27-23(25-18-24(15-7-8-16-24)21-14-9-17-28-21)26-22(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-6,9-14,17,22H,7-8,15-16,18H2,(H2,25,26,27) |
InChIキー |
TUIMQUUJKAAIFQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















